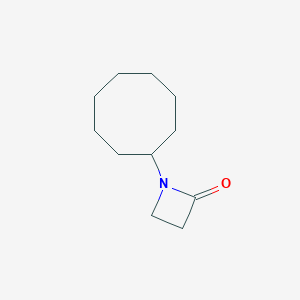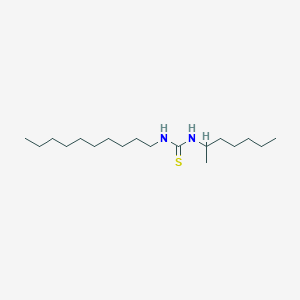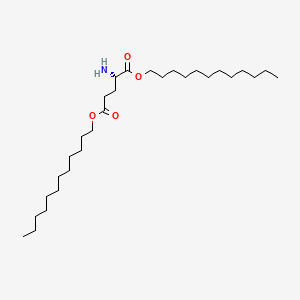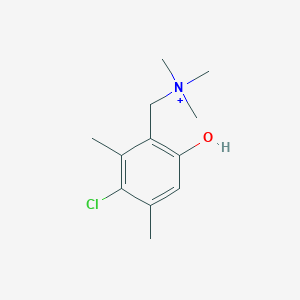
2-Azetidinone, 1-cyclooctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-cyclooctyl- is a derivative of azetidinone, a class of compounds known for their β-lactam ring structure. This compound is characterized by a four-membered lactam ring with a cyclooctyl group attached to the nitrogen atom. Azetidinones are significant in medicinal chemistry due to their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-cyclooctyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This reaction is a [2+2] cycloaddition between a ketene and an imine, forming the β-lactam ring. The reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors .
Industrial Production Methods
Industrial production of 2-Azetidinone, 1-cyclooctyl- often employs microwave irradiation to expedite the reaction process. This method is considered greener and more efficient compared to conventional methods, offering higher yields and shorter reaction times . The reaction typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 1-cyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the β-lactam ring to β-amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the β-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include β-amino acids, β-amino alcohols, and various substituted azetidinones .
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-cyclooctyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-cyclooctyl- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis . Additionally, the compound may inhibit cholesterol absorption in the intestine by targeting cholesterol transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: Contain a β-lactam ring and are widely used as antibiotics.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly effective β-lactam antibiotics used for severe infections.
Uniqueness
2-Azetidinone, 1-cyclooctyl- is unique due to its specific cyclooctyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other β-lactam compounds .
Eigenschaften
CAS-Nummer |
62665-00-3 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-cyclooctylazetidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-8-9-12(11)10-6-4-2-1-3-5-7-10/h10H,1-9H2 |
InChI-Schlüssel |
UIIBLOWMTUMOJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N2CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)




![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)

